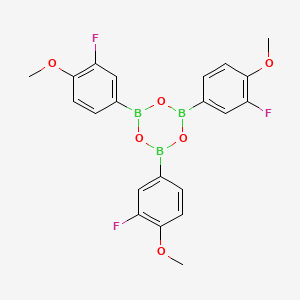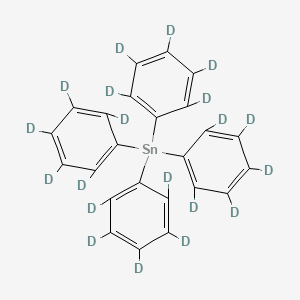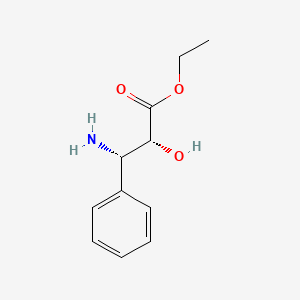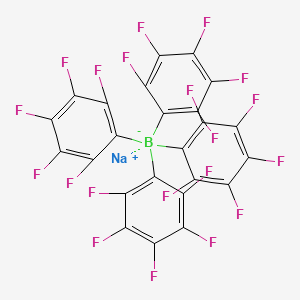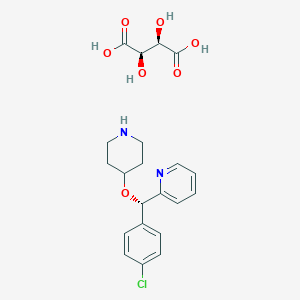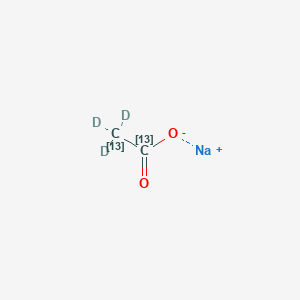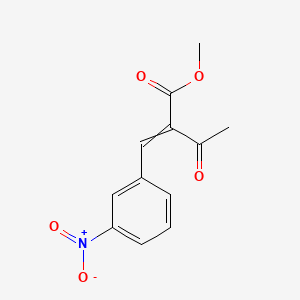![molecular formula C15H18O4 B1146807 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid CAS No. 145743-83-5](/img/structure/B1146807.png)
3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylic acids and their derivatives are of significant interest in the field of organic chemistry due to their versatility in chemical reactions and potential applications in various industries, including pharmaceuticals, polymers, and materials science. The specific focus here is on the synthesis, properties, and analysis of a compound with both acrylic acid and methoxyphenyl components, which may offer unique chemical and physical characteristics due to its distinct molecular structure.
Synthesis Analysis
The synthesis of acrylic acid derivatives typically involves catalytic reactions, condensation processes, or other organic synthesis techniques. For instance, the synthesis of similar compounds often uses base-catalyzed reactions of aldehydes with malonates or other active methylene compounds to form the acrylic acid structure through a Knoevenagel condensation reaction. This method provides a straightforward route to acrylic acid derivatives with various substitutions on the phenyl ring, allowing for the introduction of the methoxy and cyclopentyloxy groups (Chenna et al., 2008).
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives can be elucidated through techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity and physical properties. For example, studies have determined the crystal structures of related compounds, highlighting the presence of E and Z isomers and their respective crystalline forms (Chenna et al., 2008).
Scientific Research Applications
Corrosion Inhibition : Acrylamide derivatives, closely related to "3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid", have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions of copper. These compounds have shown significant efficiency in protecting copper from corrosion, making them potentially valuable in industrial applications involving metal preservation (Abu-Rayyan et al., 2022).
Biological Activity and Antioxidant Properties : Derivatives of ferulic acid, which are structurally similar to "3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid", have been synthesized and evaluated for their biological activities. These compounds have exhibited free-radical scavenging and antioxidant activity, indicating potential therapeutic applications (Obregón-Mendoza et al., 2018).
Synthesis and Crystallographic Analysis : Studies on the synthesis, separation, and crystal structure determination of related acrylic acid derivatives provide valuable insights into the physical and chemical properties of these compounds. Such research is fundamental in materials science and pharmaceuticals (Chenna et al., 2008).
Steroid Analog Synthesis : Research into the synthesis of steroid analogs, including compounds similar to "3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid", has potential applications in the development of new pharmaceuticals and in understanding steroid biochemistry (Akhrem et al., 1967).
Electron Donor Properties : The electron-donor capacity of diferulate, a compound structurally akin to "3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid", suggests potential applications in bioactive substance development and technology. This compound exhibits unique antioxidant properties and potential for use in designing molecules for chemoprotective activity (Vacek et al., 2020).
Optoelectronic Properties : The study of optoelectronic properties of acrylic acid derivatives can lead to applications in nonlinear optical materials and electronic devices. Such research contributes to advancements in materials science and technology (Fonkem et al., 2019).
properties
IUPAC Name |
(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGUFYRGSYPSIJ-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


